molecular formula C22H16N2O3S2 B412973 S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate CAS No. 164398-62-3

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate

Cat. No.: B412973
CAS No.: 164398-62-3
M. Wt: 420.5g/mol
InChI Key: HVNBQUQHTULVQZ-UHFFFAOYSA-N
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Description

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a benzothioate moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, typically using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Benzothioate Moiety: The benzothioate group is introduced through a thiolation reaction, often using benzoyl chloride and thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The benzothioate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothioate derivatives.

Scientific Research Applications

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the imidazole ring, sulfonyl group, and benzothioate moiety in this compound provides distinct chemical properties and biological activities that are not commonly found in other compounds.

Biological Activity

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H21N3O3S2C_{21}H_{21}N_3O_3S_2 with a molecular weight of 427.5 g/mol. The compound features an imidazole ring, a phenylsulfonyl group, and a benzothioate moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The imidazole ring is known for its capacity to chelate metal ions, which can modulate enzyme activities. Moreover, the sulfonyl group may influence the compound's binding affinity to proteins, potentially leading to inhibition or activation of specific biochemical pathways.

Pharmacological Activities

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in resistant cancer cells by disrupting cell cycle progression at the G2/M phase and causing mitotic spindle defects .
  • Analgesic Properties :
    • Analgesic activity has been evaluated through pharmacological tests such as the writhing test and hot plate test. Compounds in this class demonstrated effective pain relief comparable to standard analgesics like celecoxib, with some derivatives showing lower IC50 values than the standard .
  • Anti-inflammatory Effects :
    • The compound's anti-inflammatory properties have been assessed through COX inhibition assays. It has been noted that derivatives containing similar functional groups can inhibit COX-2 enzyme activity effectively, suggesting potential use in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
AnticancerCell viability assaysInduced apoptosis in resistant cancer cells
AnalgesicWrithing and hot plate testsComparable efficacy to celecoxib
Anti-inflammatoryCOX inhibition assaysEffective COX-2 inhibition with low IC50 values

Detailed Research Findings

  • Cytotoxicity Against Cancer Cells :
    • A study highlighted that this compound exhibited significant cytotoxicity against vincristine-resistant nasopharyngeal cancer cells. The mechanism involved cell cycle arrest and apoptosis induction, indicating its potential as a therapeutic agent against drug-resistant cancers .
  • Analgesic Mechanism :
    • The analgesic effect was linked to the modulation of pain pathways involving COX inhibition and other inflammatory mediators. Molecular docking studies suggested strong binding affinities to COX enzymes, supporting the observed analgesic activities .
  • Safety Profile :
    • Toxicity assessments indicated low acute toxicity levels in animal models, with no significant histopathological changes observed in vital organs post-treatment . This safety profile enhances the compound's viability for further development.

Properties

IUPAC Name

S-[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl] benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S2/c25-22(17-12-6-2-7-13-17)28-20-21(29(26,27)18-14-8-3-9-15-18)24-19(23-20)16-10-4-1-5-11-16/h1-15H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNBQUQHTULVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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